molecular formula C11H14FNO3S B7433036 1-(2-Fluorosulfonyloxyphenyl)piperidine

1-(2-Fluorosulfonyloxyphenyl)piperidine

Cat. No.: B7433036
M. Wt: 259.30 g/mol
InChI Key: VCSZCOYKSLJCDT-UHFFFAOYSA-N
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Description

1-(2-Fluorosulfonyloxyphenyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted with a phenyl group bearing a fluorosulfonyloxy moiety. The piperidine structure is a fundamental scaffold in medicinal chemistry and is present in a wide range of pharmaceuticals and biologically active molecules . Compounds containing fluorosulfonyl groups are of significant interest in chemical synthesis and drug discovery due to the high reactivity of the fluorosulfonyl moiety, which can serve as a versatile handle for further derivatization . The specific physical and chemical properties, spectral data (NMR, MS), and biological activity of this compound are currently the subject of ongoing research. Researchers are exploring its potential applications, which may include serving as a key intermediate in the synthesis of more complex molecules or in the development of covalent enzyme inhibitors . Its mechanism of action would be highly dependent on the specific biological target and is not yet characterized in the available scientific literature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorosulfonyloxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c12-17(14,15)16-11-7-3-2-6-10(11)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSZCOYKSLJCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 2 Fluorosulfonyloxyphenyl Piperidine

Reactivity of the Fluorosulfonyloxy Moiety in SuFEx Click Chemistry

The aryl fluorosulfate (B1228806) group (-OSO₂F) is a cornerstone of SuFEx click chemistry, a set of robust and high-yield reactions for forming strong covalent bonds. sigmaaldrich.comnih.gov This functional group is prized for its remarkable balance of stability and latent reactivity. Generally, aryl fluorosulfates are stable to a wide range of chemical conditions, including hydrolysis under neutral or acidic conditions, thermolysis, and reduction. sigmaaldrich.comenamine.net However, its electrophilic sulfur atom can be activated under specific conditions to undergo exchange reactions.

The key reaction of the fluorosulfonyloxy group is the nucleophilic exchange at the sulfur(VI) center, where the fluoride (B91410) ion acts as a leaving group. This transformation is central to SuFEx chemistry. nih.gov Aryl fluorosulfates are generally less reactive than the related aryl sulfonyl fluorides (-SO₂F) due to the resonance stabilization provided by the adjacent oxygen atom, which ameliorates the electrophilicity of the sulfur center. nih.gov

The SuFEx reaction is typically catalyzed by bases or fluoride sources. Tertiary amines and specialized bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) can facilitate the reaction between a fluorosulfate and a nucleophile, such as a silylated phenol (B47542) or an amine. nih.gov The mechanism is believed to involve activation of the S-F bond, making the sulfur atom more susceptible to nucleophilic attack. nih.gov Key to this activation is the process that mediates the transition of the fluoride from a strong covalent bond to a leaving group. nih.gov

The reactivity of the S-F bond can be influenced by the electronic nature of the aromatic ring. However, the general order of reactivity for S-F bonds towards nucleophilic exchange with aryl silyl (B83357) ethers under SuFEx conditions has been suggested as: –N=SOF₂ > -SO₂F > –OSO₂F. nih.gov

Table 1: General Reactivity and Stability of Sulfonyl Fluoride Derivatives
Functional GroupRelative Reactivity in SuFExGeneral StabilityCommon Nucleophiles
Aryl Fluorosulfate (-OSO₂F)ModerateHigh; stable to hydrolysis at neutral/acidic pH enamine.netPhenols (as silyl ethers), Amines, Tyrosine/Lysine (B10760008)/Serine residues enamine.netnih.gov
Aryl Sulfonyl Fluoride (-SO₂F)HighModerate; more reactive than fluorosulfates nih.govAmines, Alcohols, various amino acid residues nih.gov
Aliphatic Sulfonyl Fluoride (R-SO₂F)VariableGenerally high; tolerates aqueous buffersAmines, activated hydroxyl groups (e.g., serine)
Iminosulfur Oxydifluoride (-N=SOF₂)Very HighLower; highly reactive hubPhenols, Amines nih.gov

A critical feature of the fluorosulfate group for its application in complex molecular settings is its orthogonality. This means it remains inert to many common reaction conditions while selectively participating in SuFEx reactions when the appropriate catalyst is present. This chemoselectivity allows for precise, multi-step modifications without the need for protecting groups. nih.gov

The fluorosulfate moiety demonstrates excellent chemoselectivity, reacting preferentially with specific nucleophiles under SuFEx conditions while tolerating a host of other functional groups. enamine.net For instance, in protein labeling studies, aryl fluorosulfates can selectively react with the side chains of specific amino acid residues like tyrosine, lysine, and serine, particularly when their nucleophilicity is enhanced by the local protein microenvironment. nih.govnih.gov This context-dependent reactivity is a hallmark of its utility.

In synthetic chemistry, the fluorosulfate group's reactivity can be differentiated from that of other electrophiles, such as aryl bromides and chlorides. In palladium-catalyzed cross-coupling reactions, the order of reactivity is typically -Br > -OSO₂F > -Cl, enabling stepwise functionalization of polysubstituted aromatic rings. This distinct reactivity window highlights the fluorosulfate as a versatile and chemoselective connector, separate from traditional leaving groups like triflates.

Reactivity Profile of the Piperidine (B6355638) Nitrogen Atom

The piperidine ring contains a secondary amine nitrogen (in piperidine itself) which becomes a tertiary amine in 1-(2-Fluorosulfonyloxyphenyl)piperidine. This nitrogen atom is characteristically basic and nucleophilic.

The lone pair of electrons on the piperidine nitrogen allows it to function as both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor). Its nucleophilicity is generally greater than that of ammonia (B1221849) or primary amines but can be attenuated by steric hindrance. masterorganicchemistry.com In comparison to morpholine, where an electron-withdrawing oxygen atom reduces the nitrogen's nucleophilicity, piperidine is a significantly stronger nucleophile. masterorganicchemistry.com

In the context of SuFEx chemistry, a tertiary amine like the one in this compound could potentially play a role in catalysis. Tertiary amines are known to catalyze certain SuFEx reactions. nih.gov Furthermore, studies on Ca(NTf₂)₂-mediated SuFEx reactions between sulfonyl fluorides and amines have used piperidine as a model nucleophile and have considered its role, along with other bases like DABCO, in the pre-activation and catalytic cycle. acs.orgnih.gov These studies suggest that the amine substrate itself can ligate to the metal center, influencing the reaction's energetics. acs.orgnih.gov

The basicity of the piperidine nitrogen can also be a factor. In non-polar solvents, the equatorial conformation of the N-H bond in piperidine is generally more stable. wikipedia.org For the N-aryl derivative, the nitrogen's basicity is expected to be lower than that of alkylamines due to the electron-withdrawing nature of the phenyl ring, but it remains a significant chemical feature.

The piperidine ring exists in a stable chair conformation. wikipedia.org While the parent compound this compound is achiral, reactions involving the piperidine ring or its nitrogen atom can be influenced by stereochemical factors, particularly if chiral centers are introduced or if the piperidine itself is part of a larger chiral assembly.

The synthesis of substituted piperidines with high stereocontrol is a major area of research, often employing chiral catalysts or chemo-enzymatic methods. nih.govacs.orgnih.gov For instance, in catalytic asymmetric syntheses, the stereochemistry of the final piperidine derivative is carefully controlled by the catalyst. acs.org While there are no specific studies on the stereochemical influence of the this compound framework, it is conceivable that in reactions where the piperidine nitrogen acts as a nucleophile or base within a chiral environment, its conformational rigidity and the orientation of the ortho-substituted phenyl group could influence the stereochemical outcome.

Intermolecular and Intramolecular Reaction Pathways Involving Both Functional Groups

The ortho-disposition of the nucleophilic piperidine nitrogen and the electrophilic fluorosulfate group raises the possibility of unique reaction pathways that are not accessible to their para- or meta-isomers or to mixtures of separate phenol and piperidine compounds.

While no specific studies on the intramolecular reactions of this compound have been reported, analogous systems provide insight into potential pathways. For example, intramolecular SuFEx reactions have been observed. A notable example is the reaction of iminosulfur oxydifluorides with catechols (ortho-dihydroxybenzenes) to form cyclic sulfuryl derivatives. nih.gov This suggests that a nucleophile positioned ortho to a SuFEx-active group can lead to cyclization.

Given this precedent, one could hypothesize a potential intramolecular reaction for this compound under certain conditions. Although a tertiary amine is not a typical nucleophile for direct S-F exchange to form a stable product in this manner, the proximity could lead to a transient intermediate or an alternative decomposition pathway, especially under thermal stress or with specific catalysts. A more plausible intermolecular reaction could occur where the piperidine nitrogen of one molecule attacks the fluorosulfate group of another. However, this bimolecular self-reaction would likely be outcompeted by reactions with more potent, externally added nucleophiles in a controlled SuFEx process.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

No specific kinetic or isotopic labeling studies for this compound are available in the public domain. Such studies are crucial for experimentally determining reaction pathways. Kinetic analyses would involve monitoring the rate of reaction under various conditions (e.g., changing reactant concentrations, temperature) to establish the rate law and activation parameters. Isotopic labeling, for instance, by replacing an atom with its heavier isotope (e.g., ¹⁸O in the sulfonyl group), would help to track bond-breaking and bond-forming steps, providing definitive evidence for a proposed mechanism. In the absence of such empirical data for this compound, any discussion of its reaction mechanism remains purely hypothetical.

Computational and Theoretical Analysis of Reactivity and Mechanisms

Parallel to the lack of experimental data, a detailed computational and theoretical analysis of this compound's reactivity is not present in available literature.

Quantum Chemical Calculations of Transition States and Reaction Energetics

There are no published quantum chemical calculations, such as those using Density Functional Theory (DFT) or other ab initio methods, that model the transition states and reaction energetics for this compound. Such theoretical studies would be invaluable for:

Mapping the potential energy surface of its reactions.

Calculating the activation energies for possible pathways.

Identifying and characterizing the geometry of transition state structures.

Without these computational insights, a quantitative understanding of the energy barriers and the feasibility of different mechanistic routes is not possible.

Investigation of Electronic and Steric Factors Governing Reaction Outcomes

A formal investigation into the specific electronic and steric factors that govern the reaction outcomes of this compound has not been reported. A computational analysis would typically explore:

Electronic Factors: The distribution of electron density, molecular orbital energies (such as the HOMO-LUMO gap), and natural bond orbital (NBO) analysis to understand the electrophilic and nucleophilic sites within the molecule. The electron-withdrawing nature of the fluorosulfonyl group is expected to significantly influence the reactivity of the aromatic ring.

Steric Factors: The spatial arrangement of the piperidine and fluorosulfonyloxyphenyl groups and how this sterically hinders or facilitates the approach of reactants.

Without dedicated computational models, a precise, quantitative discussion of how these factors influence the regioselectivity and stereoselectivity of its reactions cannot be provided.

Applications and Research Potential of 1 2 Fluorosulfonyloxyphenyl Piperidine in Chemical Science

Utility as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the sulfonyl fluoride (B91410) group, combined with the stable piperidine (B6355638) scaffold, makes 1-(2-Fluorosulfonyloxyphenyl)piperidine a promising candidate for the construction of complex molecular architectures and as a reagent in diverse chemical transformations.

Precursor for Advanced Molecular Architectures

The synthesis of compounds structurally related to this compound has been reported, providing a basis for its own preparation and subsequent use. For instance, the synthesis of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves the reaction of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine. nih.gov This suggests a probable synthetic route to this compound could start from 2-hydroxybenzenesulfonyl chloride, which upon reaction with piperidine would yield an intermediate that can be subsequently functionalized.

Table 1: Potential Synthetic Reactions from this compound

Reaction TypeReactantProductPotential Application
Nucleophilic Substitution (SuFEx)Phenols, AlcoholsAryl/Alkyl SulfonatesSynthesis of complex ethers, polymers
Nucleophilic Substitution (SuFEx)AminesSulfonamidesSynthesis of bioactive compounds, polymers
ReductionReducing AgentsSulfinates, ThiolsAccess to different sulfur oxidation states
Cross-Coupling ReactionsOrganometallic ReagentsAryl SulfonesCarbon-sulfur bond formation

Reagent in Diverse Functionalization Reactions

The primary utility of this compound as a reagent lies in its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. SuFEx is a powerful click chemistry reaction that allows for the efficient and reliable formation of strong covalent bonds between a sulfonyl fluoride and a nucleophile, such as a phenol (B47542) or an amine. rsc.org This reaction is characterized by its high yield, operational simplicity, and tolerance of a wide range of functional groups. chemrxiv.org

The ortho-positioning of the piperidine-linked oxygen relative to the sulfonyl fluoride group may influence the reactivity of the SuFEx reaction through steric or electronic effects. This could potentially be exploited to achieve selective reactions in multifunctional molecules. For example, the reaction with various nucleophiles can lead to a diverse library of sulfonates and sulfonamides, which are important classes of compounds in medicinal chemistry and materials science.

Contribution to Materials Science Research

The SuFEx reactivity of this compound makes it a highly promising monomer or cross-linking agent for the development of advanced polymers and functional materials.

Polymer and Resin Development Leveraging SuFEx Linkages

The ability of sulfonyl fluorides to react efficiently with bis-phenols or bis-amines makes them excellent monomers for step-growth polymerization. nih.gov Polysulfonates and polysulfonamides are classes of polymers known for their high thermal stability and mechanical strength. nih.gov By incorporating this compound into a polymer backbone, the piperidine moiety would be regularly spaced along the polymer chain, potentially imparting unique solubility, conformational, or ion-binding properties to the resulting material.

The SuFEx polymerization process is robust and can lead to high molecular weight polymers. acs.org The specific structure of the piperidine-containing monomer could influence the polymer's morphology, leading to materials with ordered structures, such as helical polymers. nih.gov

Table 2: Potential Polymer Architectures from this compound

Polymer TypeCo-monomerLinkage TypePotential Polymer Properties
PolysulfonateBisphenol AAryl SulfonateHigh thermal stability, specific solubility
PolysulfonamideHexamethylenediamineSulfonamideEnhanced hydrogen bonding, potentially crystalline
Cross-linked NetworkTri-functional alcoholSulfonateThermoset resin with high rigidity

Advanced Material Precursors for Functional Coatings and Networks

Beyond linear polymers, this compound can be used to create functional coatings and cross-linked networks. The sulfonyl fluoride group can react with surface-bound hydroxyl or amine groups on various substrates (e.g., silica, metal oxides) to form stable, covalently attached monolayers. This would allow for the modification of surface properties, such as hydrophobicity, biocompatibility, or chemical resistance.

Furthermore, as a difunctional molecule (considering the potential for further functionalization of the piperidine ring or the aromatic ring), it can act as a cross-linker to create robust three-dimensional polymer networks. These networks could find applications as high-performance resins, membranes, or in the formulation of functional coatings with tailored properties.

Application as a Chemical Probe in Chemical Biology Research

The unique reactivity of the sulfonyl fluoride group makes it an excellent "warhead" for the design of chemical probes to study biological systems. rsc.org Sulfonyl fluorides can form stable covalent bonds with the nucleophilic side chains of amino acid residues in proteins, such as serine, threonine, tyrosine, lysine (B10760008), and histidine. rsc.orgnih.gov This property allows for the development of activity-based probes (ABPs) that can be used to identify and characterize enzymes, or to map protein-protein interactions. semanticscholar.org

A chemical probe derived from this compound would possess a piperidine moiety that could be tailored to direct the probe to specific protein targets. The piperidine scaffold is a common feature in many enzyme inhibitors and receptor ligands, and its inclusion could enhance the binding affinity and selectivity of the probe. mdpi.comnih.gov For example, derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine have shown inhibitory activity against enzymes like butyrylcholinesterase. nih.gov This suggests that probes based on a similar scaffold could be developed to target a range of enzymes.

The development of such probes would enable researchers to covalently label and identify new drug targets, study enzyme mechanisms, and screen for novel inhibitors. The stability of the sulfonyl fluoride group in aqueous environments, combined with its specific reactivity towards certain amino acid residues, makes it a privileged functional group for chemical biology applications. claremont.edu

Principles of Design for Fluorinated Chemical Probes

The design of effective chemical probes, particularly those intended for covalent modification of proteins, hinges on a delicate balance between stability and reactivity. The probe must be stable enough to navigate a complex biological milieu without non-specific reactions, yet reactive enough to covalently bind its intended target upon recognition. This compound is structurally designed around these principles.

The core of its design features two key components:

The Recognition Scaffold: The 1-phenylpiperidine (B1584701) moiety serves as the recognition element. This structural motif can be tailored to bind non-covalently to a specific pocket or site on a target protein. The piperidine ring and the phenyl group provide a defined three-dimensional shape that can mediate interactions through hydrophobic, van der Waals, or other non-covalent forces.

The Electrophilic "Warhead": The fluorosulfate (B1228806) (-OSO₂F) group is the reactive component. Aryl fluorosulfates are considered "privileged" electrophiles in chemical biology. nih.govacs.org They possess lower reactivity compared to related groups like sulfonyl fluorides (-SO₂F), a feature attributed to the resonance stabilization provided by the adjacent oxygen atom. nih.govacs.org This attenuated reactivity is crucial; it renders the compound largely inert until it is activated within the specific microenvironment of a protein's binding site. Activation often occurs through hydrogen bonding or other interactions that increase the electrophilicity of the sulfur atom, making it susceptible to attack by a nearby nucleophilic amino acid residue. nih.gov

The synthesis of aryl fluorosulfates like this compound is typically straightforward, often involving the reaction of the corresponding phenol (2-(piperidin-1-yl)phenol) with sulfuryl fluoride (SO₂F₂) gas under basic conditions. nih.gov This accessibility makes them attractive candidates for developing diverse libraries of chemical probes.

Exploration of Protein-Ligand Interactions via Covalent Tagging (In Vitro and In Silico)

Covalent tagging is a powerful strategy to validate target engagement, map binding sites, and create long-lasting inhibitory effects. Due to its fluorosulfate group, this compound is well-suited for such applications. The process leverages the context-dependent reactivity of the fluorosulfate warhead to form a permanent bond with nucleophilic amino acid residues such as lysine, tyrosine, serine, or histidine that may be present in a protein's binding pocket. nih.govacs.org

In vitro studies to explore these interactions typically involve incubating the probe with the target protein. The formation of a covalent adduct can be definitively confirmed using mass spectrometry. The mass of the modified protein will increase by an amount equal to the mass of the bound probe fragment. For instance, if this compound reacts with a lysine residue, it would result in a specific mass shift in the protein's mass spectrum.

Further analysis using peptide mapping, which involves enzymatic digestion of the protein followed by tandem mass spectrometry (MS/MS), can pinpoint the exact location of the modification on the protein sequence. This information is critical for understanding the binding orientation and identifying key interactive residues.

Below is an illustrative table of the type of data generated from a covalent labeling experiment.

ParameterDescriptionIllustrative Value for a Target Protein
Target Protein The protein being investigated.Kinase X
Probe Used The covalent probe molecule.This compound
Expected Intact Mass (Protein) The theoretical mass of the unmodified protein.35,124 Da
Observed Intact Mass (Protein) The mass of the unmodified protein as measured by LC-MS.35,125 Da
Observed Mass (Protein-Probe Adduct) The mass of the protein after covalent modification by the probe.35,384 Da
Mass Shift (Δm) The difference in mass, confirming covalent adduct formation.+259 Da
Identified Covalent Site The specific amino acid residue modified by the probe.Lysine-46 (K46)

In silico docking simulations can complement these experimental studies by predicting the binding pose of this compound within the target protein's active site. These models can help rationalize why a particular residue is targeted and guide the design of next-generation probes with improved affinity and selectivity.

Mechanistic Investigations of Enzyme-Substrate Interactions (In Vitro Studies)

Covalent probes are instrumental in elucidating enzyme mechanisms. By irreversibly binding to a catalytically important residue, a probe like this compound can act as a potent and specific inhibitor. The time-dependent nature of this inhibition is a classic hallmark of covalent modification.

In a typical in vitro enzyme assay, the inhibitory potential (IC₅₀) of the compound is measured at different pre-incubation times. For a covalent inhibitor, the IC₅₀ value will decrease with longer pre-incubation periods, as more enzyme molecules become irreversibly modified. acs.org This contrasts with a non-covalent inhibitor, whose IC₅₀ value remains constant regardless of pre-incubation time. acs.org

Once covalent inhibition is established, the probe becomes a tool to dissect the enzyme's active site. Researchers can use techniques like competitive displacement assays with the natural substrate or other known inhibitors to confirm that the probe occupies the same binding site. Subsequent mass spectrometry-based proteomics can then be used to identify the modified residue, providing direct evidence of its role in substrate binding or catalysis. nih.gov

Role in Advanced Analytical Chemistry Methodologies

Beyond its use as a biological probe, this compound and similar compounds have a place in the development and validation of advanced analytical methods.

Development as Research Reagents and Calibration Standards

For any compound to be useful in quantitative studies, whether in biological assays or analytical chemistry, it must be available as a well-characterized research reagent. This involves its synthesis at high purity and thorough structural confirmation. For this compound to serve as a reliable calibration standard, it would need to meet stringent quality control criteria.

A certified standard would require a comprehensive certificate of analysis detailing the following properties:

ParameterMethodSpecification
Chemical Identity ¹H NMR, ¹³C NMR, MSStructure corresponds to this compound
Purity HPLC/UV or LC-MS≥ 98%
Molecular Formula High-Resolution Mass Spectrometry (HRMS)C₁₁H₁₄FNO₃S
Molecular Weight Mass Spectrometry (MS)259.30 g/mol
Appearance Visual InspectionWhite to off-white solid
Solubility Experimental TestSoluble in DMSO, Acetonitrile, etc.

Such a standard would be essential for ensuring the accuracy and reproducibility of experiments, allowing researchers to precisely know the concentration of the compound in their assays.

Integration into Chromatographic and Spectroscopic Method Development

The unique structural features of this compound make it amenable to analysis by modern separation and detection techniques. Developing robust analytical methods is crucial for tracking its stability, purity, and concentration in various experimental setups.

Chromatography: High-performance liquid chromatography (HPLC) is the method of choice for analyzing non-volatile compounds like this. A reverse-phase HPLC method would likely be developed using a C18 stationary phase, which separates compounds based on hydrophobicity.

Spectroscopy: Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is the premier tool for both identifying and quantifying the compound. In positive ion mode, the molecule would be expected to protonate to form a molecular ion [M+H]⁺ at m/z 260.3. Tandem mass spectrometry (MS/MS) could then be used to fragment this ion, producing a characteristic pattern that serves as a highly specific fingerprint for the molecule, confirming its identity even in complex mixtures.

A typical set of parameters for an LC-MS method for this compound is outlined below.

Method ParameterDescriptionIllustrative Value
LC Column The stationary phase used for separation.C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A The aqueous component of the eluent.Water with 0.1% Formic Acid
Mobile Phase B The organic component of the eluent.Acetonitrile with 0.1% Formic Acid
Flow Rate The speed at which the mobile phase passes through the column.0.4 mL/min
Ionization Mode The method used to generate ions for MS analysis.Electrospray Ionization (ESI), Positive
MS Detection The specific mass transition monitored for quantification.Selected Reaction Monitoring (SRM): m/z 260.3 → [fragment ion]

These analytical methods are fundamental not only for quality control of the compound itself but also for its application in biological research, such as quantifying its concentration in plasma or cell lysates or identifying its covalent adducts with proteins.

Advanced Analytical and Spectroscopic Characterization Techniques for 1 2 Fluorosulfonyloxyphenyl Piperidine Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-¹³ (¹³C) NMR are the cornerstones of structural organic analysis. For 1-(2-Fluorosulfonyloxyphenyl)piperidine, these one-dimensional NMR experiments confirm the presence and arrangement of its constituent hydrogen and carbon atoms.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the aromatic phenyl ring. The chemical shifts (δ) of the piperidine protons typically appear in the upfield region, while the aromatic protons are found further downfield. The integration of these signals would confirm the number of protons in each environment. Furthermore, the splitting patterns (multiplicities), governed by spin-spin coupling (J-coupling), would reveal the connectivity between adjacent non-equivalent protons. For instance, the protons on the phenyl ring would likely appear as a complex multiplet due to their coupling with each other.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (aliphatic, aromatic, or attached to an electronegative atom). For this compound, signals for the aliphatic carbons of the piperidine ring would be observed at higher field compared to the downfield signals of the aromatic carbons. The carbon atom attached to the oxygen of the fluorosulfonyloxy group would be significantly deshielded and appear at a lower field.

Table 1: Representative ¹H NMR Data for a Substituted Piperidine Ring (Note: This is a representative table based on known chemical shifts for piperidine derivatives. chemicalbook.comresearchgate.netmdpi.commdpi.com Actual values for this compound would need to be experimentally determined.)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (axial)2.8 - 3.2m-
H-2', H-6' (equatorial)3.3 - 3.7m-
H-3', H-5' (axial)1.5 - 1.9m-
H-3', H-5' (equatorial)1.8 - 2.2m-
H-4' (axial & equatorial)1.6 - 2.0m-
Aromatic H7.0 - 7.8m-

Table 2: Representative ¹³C NMR Data for a Substituted Phenylpiperidine Moiety (Note: This is a representative table based on known chemical shifts for substituted phenylpiperidines. nih.govresearchgate.netresearchgate.net Actual values for this compound would need to be experimentally determined.)

CarbonChemical Shift (δ, ppm)
C-2', C-6'50 - 55
C-3', C-5'25 - 30
C-4'23 - 28
Aromatic C-O145 - 155
Aromatic C-S130 - 140
Other Aromatic C115 - 130

Fluorine-¹⁹ (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom in the fluorosulfonyloxy group, Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a crucial analytical tool. nih.gov ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR studies. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.govcopernicus.org

In the case of this compound, the ¹⁹F NMR spectrum would exhibit a signal corresponding to the fluorine atom of the -SO₂F group. The chemical shift of this signal would be characteristic of a fluorosulfate (B1228806) group attached to an aromatic ring. Any coupling between the fluorine and nearby protons, if present, could provide additional structural information.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Elucidation

While one-dimensional NMR provides foundational information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and elucidating the detailed connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, it could show a correlation between the protons on the piperidine ring and the carbons of the phenyl ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing insights into the stereochemistry and conformation of the molecule.

Dynamic NMR for Conformational Analysis and Interconversion Studies

The piperidine ring is not planar and can exist in various conformations, most commonly a chair conformation. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the conformational dynamics of molecules, such as the ring inversion of the piperidine moiety in this compound. chemicalbook.com

At room temperature, the rate of conformational interconversion (e.g., chair-flip) may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this interconversion can be slowed down. At a certain temperature, known as the coalescence temperature, the signals for the interconverting protons broaden and eventually separate into distinct signals for each conformer at lower temperatures. By analyzing the spectra at different temperatures, the energy barrier for the conformational change can be calculated, providing valuable information about the flexibility and conformational preferences of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition and structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally determined exact mass with the theoretical exact masses of possible elemental compositions, the correct formula can be confidently assigned. This is a critical step in confirming the identity of a newly synthesized compound.

Table 3: Theoretical Exact Mass of this compound

Compound NameMolecular FormulaTheoretical Exact Mass (m/z)
This compoundC₁₁H₁₄FNO₃S275.0682

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of unknown compounds by analyzing their fragmentation patterns. In the study of this compound, MS/MS provides critical insights into the connectivity of the molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. rsc.org This process allows for the systematic deconstruction of the molecule, revealing the nature of its core structures and the lability of its chemical bonds.

Upon ionization, typically using electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺, the precursor ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation is predicted to occur at the most labile sites of the molecule. Key fragmentation pathways for piperidine-containing compounds often involve the piperidine ring itself. bac-lac.gc.ca The initial loss of the entire piperidine moiety or characteristic fragmentations within the ring can provide diagnostic ions. For instance, studies on various piperidine alkaloids have demonstrated that the fragmentation is influenced by the substituents on the ring and the nitrogen atom. bac-lac.gc.ca

For this compound, a primary fragmentation pathway is anticipated to be the cleavage of the C-N bond connecting the piperidinyl group to the phenyl ring, leading to the formation of a protonated piperidine ion or a fragment corresponding to the fluorosulfonyloxyphenyl cation. Another significant fragmentation would involve the sulfonyl fluoride (B91410) group. The S-O and S-F bonds are susceptible to cleavage. The loss of SO₂F or the entire fluorosulfonyloxy group (-OSO₂F) would result in characteristic neutral losses and the formation of stable fragment ions. The fragmentation of the sulfonyl fluoride group itself can be complex, but it provides a unique signature for this class of compounds. nih.gov

The analysis of the resulting product ion spectrum allows for the piecing together of the molecular structure. By comparing the observed fragments with known fragmentation patterns of related structures, such as other N-aryl piperidines and arylsulfonyl fluorides, a confident structural assignment can be made. nih.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of this compound. These techniques provide a molecular "fingerprint" based on the vibrational modes of the molecule's functional groups. nih.gov

Identification of Key Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups: the piperidine ring, the aromatic phenyl ring, and the fluorosulfonyloxy group.

Sulfonyl Fluoride Group (-SO₂F): This group gives rise to strong and distinct vibrational bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1410-1470 cm⁻¹ and 1210-1230 cm⁻¹, respectively. aip.orgfluorine1.ru The S-F stretching vibration is expected to appear in the range of 800-850 cm⁻¹. fluorine1.ru These bands are crucial for confirming the presence of the fluorosulfonyl moiety.

Piperidine Ring: The piperidine ring displays several characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) groups (CH₂) typically appear in the 2850-2950 cm⁻¹ region. researchgate.net The C-N stretching vibration of the tertiary amine within the ring is expected in the 1100-1200 cm⁻¹ range. Ring breathing modes and other deformations of the piperidine skeleton contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Aromatic Phenyl Ring: The presence of the substituted phenyl ring will be evident from several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually produce a set of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 750-900 cm⁻¹ range.

The combination of these characteristic vibrations in both IR and Raman spectra provides a comprehensive picture of the functional groups present in this compound, allowing for its unambiguous identification.

Analysis of Molecular Structure and Conformation

Beyond the identification of functional groups, vibrational spectroscopy can offer insights into the three-dimensional structure and conformation of the molecule. The piperidine ring is known to adopt a chair conformation, similar to cyclohexane. acs.org The specific frequencies and intensities of the vibrational modes can be sensitive to the conformational state of the ring and the orientation of its substituents.

By comparing the experimental IR and Raman spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), a detailed understanding of the molecule's geometry can be achieved. researchgate.net These calculations can predict the vibrational frequencies for different possible conformers, and the best match with the experimental data can confirm the most stable conformation in the solid state or in solution. For instance, the positions of certain bands can indicate whether the fluorosulfonyloxyphenyl group is in an axial or equatorial position relative to the piperidine ring.

Table 1: Predicted Key Vibrational Frequencies for this compound.
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Typical Intensity
Sulfonyl Fluoride (-SO₂F)S=O Asymmetric Stretch1410 - 1470Strong
S=O Symmetric Stretch1210 - 1230Strong
S-F Stretch800 - 850Medium-Strong
Piperidine RingC-H Stretch (aliphatic)2850 - 2950Medium-Strong
C-N Stretch1100 - 1200Medium
Phenyl RingC-H Stretch (aromatic)3000 - 3100Medium-Weak
C=C Stretch (aromatic)1450 - 1600Medium-Strong

X-ray Crystallography for Single Crystal Structural Determination (for suitable derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a suitable crystalline derivative of this compound, this technique can provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, with very high precision. nih.gov

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

For a derivative of this compound, X-ray crystallography would unequivocally establish the conformation of the piperidine ring, which is typically a chair form. nih.gov It would also reveal the precise orientation of the fluorosulfonyloxyphenyl substituent on the piperidine nitrogen, confirming whether it adopts an axial or equatorial position. whiterose.ac.uk The geometry of the sulfonyl fluoride group, including the S=O and S-F bond lengths and the O-S-O and O-S-F bond angles, would be accurately determined. acs.org

Furthermore, the crystal structure would reveal details about the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the phenyl rings of adjacent molecules. This information is crucial for understanding the solid-state properties of the compound.

Table 2: Representative Crystallographic Data for a Hypothetical Derivative of this compound.
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z (molecules/unit cell)4

Electrochemical Studies for Redox Properties and Potential Applications

Electrochemical studies, particularly techniques like cyclic voltammetry (CV), provide valuable information about the redox properties of this compound. By measuring the current response of the molecule to a varying applied potential, its oxidation and reduction potentials can be determined. These properties are critical for understanding its electronic behavior and predicting its potential applications in areas such as materials science or as a chemical probe. bac-lac.gc.ca

The electrochemical behavior of this compound is expected to be influenced by both the piperidine and the fluorosulfonyloxyphenyl moieties. The piperidine ring, being an electron-donating group, can be susceptible to oxidation at a sufficiently high positive potential. researchgate.net The fluorosulfonyloxyphenyl group, on the other hand, is an electron-withdrawing group and is expected to undergo reduction. Studies on arenesulfonyl fluorides have shown that the sulfonyl fluoride group can be electrochemically reduced, often leading to the cleavage of the S-F or C-S bond. bac-lac.gc.canih.gov

A typical cyclic voltammogram of this compound would likely show an irreversible reduction peak corresponding to the reduction of the sulfonyl fluoride group. The exact potential of this peak would depend on the solvent and electrolyte used, but it is anticipated to be in the negative potential range. The oxidation of the piperidine nitrogen might be observed at a positive potential, and its reversibility would depend on the stability of the resulting radical cation.

The redox potentials obtained from these studies can be used to calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule. This information is fundamental for designing molecules with specific electronic properties for applications in organic electronics or as redox-active probes.

Table 3: Predicted Electrochemical Properties of this compound.
ProcessPredicted Potential (V vs. Ag/AgCl)Characteristics
Reduction of -SO₂F group-1.5 to -2.5Irreversible
Oxidation of Piperidine-N+0.8 to +1.5Likely Irreversible

Future Directions and Emerging Research Avenues for 1 2 Fluorosulfonyloxyphenyl Piperidine

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 1-(2-Fluorosulfonyloxyphenyl)piperidine and related compounds is geared towards efficiency and environmental responsibility. Current research highlights a move away from hazardous reagents and multi-step procedures toward greener, more streamlined processes.

For the aryl sulfonyl fluoride (B91410) portion, traditional methods often rely on the halogen exchange of sulfonyl chlorides with corrosive reagents like potassium bifluoride (KHF2), which poses challenges for large-scale production. acs.org Modern approaches are being developed to circumvent these issues. One promising avenue is the use of potassium fluoride (KF) as the sole, safer fluorine source in combination with green oxidants like NaOCl·5H2O, which can be applied to stable starting materials like thiols and disulfides. acs.org Researchers have developed both stepwise and one-pot protocols using these reagents, with some methods working in environmentally benign solvents like acetic acid. acs.org Another innovative, eco-friendly method involves reacting thiols or disulfides with SHC5® and KF, a process that yields only non-toxic salts like NaCl and KCl as byproducts. osaka-u.ac.jpsciencedaily.com The use of water as a reaction medium is also a key goal in green chemistry. digitellinc.comrsc.org Surfactant-based catalytic systems have been shown to enable the nucleophilic fluorination of sulfonyl chlorides in water, demonstrating the potential for aqueous synthesis of sulfonyl fluoride probes. digitellinc.com

Similarly, the synthesis of the piperidine (B6355638) ring is evolving. One-pot, multi-component reactions are becoming increasingly popular as they combine multiple synthetic stages into a single operation, reducing waste and cost. tandfonline.comnih.govsemanticscholar.org These reactions can be catalyzed by environmentally friendly catalysts like sodium lauryl sulfate (B86663) (SLS) in water or simply conducted in acetic acid, which acts as both a catalyst and a solvent. tandfonline.comsemanticscholar.org Metal-free, one-pot methods that integrate amide activation, reduction, and intramolecular cyclization from simple halogenated amides are also being developed to create piperidine structures under mild conditions. mdpi.com

Future work will likely focus on integrating these advanced synthetic strategies to produce this compound in a single, efficient, and environmentally friendly process.

Synthetic StrategyKey FeaturesRelevant MoietyCitations
One-Pot, Multi-Component Reactions Combines multiple steps, reduces waste, operational simplicity.Piperidine tandfonline.comnih.govsemanticscholar.orgresearchgate.net
Green Fluorination Uses safer reagents (e.g., KF), green oxidants (NaOCl·5H2O), and non-toxic byproducts.Aryl Sulfonyl Fluoride acs.orgosaka-u.ac.jpsciencedaily.com
Aqueous Synthesis Employs water as an environmentally benign solvent, often with surfactants.Both digitellinc.comrsc.orgsemanticscholar.org
Catalytic Fluorosulfonylation Uses catalysts (e.g., Palladium, Bismuth) to form aryl sulfonyl fluorides from various precursors like aryl halides or boronic acids.Aryl Sulfonyl Fluoride rsc.orgacs.orgnih.govresearchgate.net
Metal-Free Cyclization Constructs the piperidine ring without expensive or toxic metal catalysts.Piperidine mdpi.com

Exploration of Novel Reactivity Profiles and Catalytic Transformations

While the sulfonyl fluoride group is relatively stable, its reactivity can be unlocked through specific activation methods, a field ripe for future exploration. nih.govresearchgate.net The most prominent application is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction that connects molecules by reacting the sulfonyl fluoride with nucleophiles like amines or phenols. researchgate.neteurekalert.orgjk-sci.com

Future research is focused on expanding the scope and efficiency of these transformations through catalysis. Key areas of development include:

Base Catalysis : Simple organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or hindered guanidine (B92328) bases can activate the S(VI)-F bond, facilitating reactions with nucleophiles. nih.govnih.gov The development of 'Accelerated SuFEx Click Chemistry' (ASCC) uses a hindered guanidine base catalyst in concert with a silicon additive to dramatically speed up the coupling of sulfonyl fluorides with alcohols. nih.gov

Transition-Metal Catalysis : Traditionally, the S-F bond is inert to many transition-metal catalysts. However, recent breakthroughs have shown that aryl sulfonyl fluorides can act as coupling partners in reactions like the Suzuki-Miyaura cross-coupling. researchgate.netrsc.org This "awakens" a new mode of reactivity, allowing the -SO2F group to be replaced in carbon-carbon bond-forming reactions, a significant departure from its typical role. researchgate.netrsc.org

Photoredox and Electrocatalysis : These modern synthetic tools are being applied to generate sulfonyl fluorides and to initiate novel transformations. sigmaaldrich.comsigmaaldrich.comresearchgate.net Photoredox catalysis can convert sulfonyl fluorides into S(VI) radicals, enabling reactions with alkenes to form new products like vinyl sulfones. researchgate.net This radical-based approach dramatically expands the synthetic utility beyond traditional nucleophilic substitution. researchgate.net

For a molecule like this compound, these advancements mean it could be used not just as a precursor for sulfonamides or sulfonates via SuFEx, but potentially as a building block in more complex carbon skeletons through transition-metal catalysis.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The robust and reliable nature of SuFEx chemistry makes the sulfonyl fluoride moiety an ideal component for automated synthesis and high-throughput screening (HTS) platforms. nih.govacs.org The goal is to rapidly generate large libraries of related compounds for biological screening, accelerating the discovery of new drugs and chemical probes. nih.govrsc.org

The SuFEx reaction is well-suited for this purpose because it can be performed on a very small (picomole) scale, does not require specialized equipment like dryboxed liquid handlers, and the resulting products can often be directly screened in biological assays without purification. nih.govacs.orgacs.org This has been demonstrated in a high-throughput hit-to-lead process where an initial screening hit was modified with a SuFEx-compatible group and rapidly diversified into hundreds of analogs, leading to a 300-fold improvement in potency. nih.gov

Future directions in this area include:

Library Synthesis : Using this compound as a core scaffold, automated platforms could quickly synthesize vast libraries by reacting it with diverse collections of amines, phenols, and other nucleophiles. rsc.org

Fragment-Based Screening : A concept known as "SuFBits" (Sulfonyl Fluoride Bits) has been proposed. mdpi.com Here, a library of diverse molecular fragments is coupled to a sulfonyl fluoride warhead. mdpi.com This allows for the screening of weak-binding fragments, where the covalent bond formed by the sulfonyl fluoride helps in identifying hits via mass spectrometry. mdpi.com

Multicomponent Reactions : The potential to use sulfonyl fluorides in robust multicomponent reactions provides another avenue for generating large, diverse libraries suitable for HTS. mdpi.com

The integration of this compound into these automated workflows would enable the rapid exploration of the chemical space around this scaffold, significantly speeding up the identification of molecules with desired biological activities.

Expansion of Applications as Targeted Chemical Biology Tools

The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology and drug discovery. rsc.org Its unique balance of stability in aqueous environments and reactivity towards specific amino acid residues makes it an excellent tool for creating targeted covalent inhibitors and probes. rsc.orgrsc.org

A significant advantage of sulfonyl fluorides over traditional covalent warheads (which primarily target cysteine) is their ability to react with a broader range of nucleophilic amino acids, including tyrosine, lysine (B10760008), serine, and histidine. rsc.orgrsc.orgacs.orgnih.gov This vastly expands the "druggable proteome" by allowing scientists to target proteins that lack an accessible cysteine in their binding sites. rsc.orgnih.gov

Future research involving this compound as a chemical biology tool will likely focus on:

Targeted Covalent Inhibitor Design : By attaching the this compound motif to a ligand that recognizes a specific protein, researchers can design highly potent and selective covalent inhibitors. The piperidine portion can be modified to optimize binding and pharmacokinetic properties, while the fluorosulfonyloxy group acts as the covalent anchor.

Activity-Based Protein Profiling (ABPP) : This compound could be used as a probe to identify new protein targets. In an ABPP experiment, the probe is introduced to a complex biological sample (like a cell lysate), and the proteins it covalently labels are identified using mass spectrometry. This can help deconvolute the mechanism of action of drugs discovered in phenotypic screens. rsc.org

Mapping Binding Sites : Once a covalent bond is formed, the modified protein can be analyzed to identify the exact amino acid residue that reacted with the sulfonyl fluoride. This provides valuable structural information about the protein's binding site, guiding the design of next-generation inhibitors. rsc.org

The ability to target multiple residues makes probes like this compound particularly valuable for exploring the proteome and developing novel therapeutics. rsc.orgnih.gov

Targeted ResidueSignificanceCitations
Tyrosine Frequently found near ligand-binding sites; stable adduct formation. rsc.orgacs.orgacs.org
Lysine Common surface-exposed residue; stable adduct formation. rsc.orgrsc.orgacs.orgacs.org
Serine Classic target for sulfonyl fluorides (e.g., in serine proteases). rsc.orgrsc.org
Histidine Can be targeted by sulfonyl fluorides under specific conditions. rsc.orgacs.orgacs.org

Advanced Theoretical Modeling and Machine Learning Approaches for Rational Design and Prediction of Reactivity

As the complexity of molecular design increases, computational methods are becoming indispensable for predicting molecular properties and guiding experimental work. For a reactive molecule like this compound, theoretical modeling and machine learning (ML) are crucial future directions.

Other emerging computational approaches include:

Quantum Feature-Based Prediction : A novel data-driven pipeline uses features extracted from quantum simulations to predict the reactivity of sulfonyl fluoride fragments. arxiv.org These "quantum fingerprints" allow molecules to be clustered based on warhead properties and can improve prediction accuracy. arxiv.org

Mechanism Elucidation : Density Functional Theory (DFT) calculations are being used to understand the underlying mechanisms of reactions involving sulfonyl fluorides. For instance, DFT studies have shown that in the palladium-catalyzed Suzuki-Miyaura coupling, the catalyst preferentially inserts into the C-S bond rather than the S-F bond, explaining the observed reactivity. rsc.org

Virtual Screening : Computational docking tools are being adapted to model the formation of covalent bonds. atomwise.com These tools can screen virtual libraries of compounds, taking into account both non-covalent binding interactions and the subsequent covalent bond formation, to identify promising candidates for synthesis. acs.orgatomwise.com

Applying these advanced computational tools to this compound will enable researchers to design new derivatives with optimized potency, selectivity, and safety profiles before committing to costly and time-consuming synthesis.

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry are increasingly influencing the entire lifecycle of a chemical compound, from its synthesis to its final application. For this compound, future research will continue to prioritize environmentally benign methodologies.

Key green chemistry considerations include:

Safer Reagents and Solvents : A primary goal is to replace hazardous reagents and solvents. For sulfonyl fluoride synthesis, this means moving away from toxic gases like SO2F2 and corrosive reagents like KHF2. osaka-u.ac.jpsciencedaily.com The development of methods using stable, easily handled solids like potassium fluoride (KF) and green oxidants (e.g., NaOCl·5H2O) is a significant step forward. acs.org Similarly, replacing traditional organic solvents with water is a major focus, with new methods using catalysts like sodium lauryl sulfate (SLS) or simply performing the reaction in aqueous media. rsc.orgsemanticscholar.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. One-pot, multi-component reactions are inherently more atom-economical as they reduce the number of isolation and purification steps, thereby minimizing waste. tandfonline.comsemanticscholar.org Methods that generate only non-toxic, simple salts (like NaCl and KCl) as byproducts are particularly advantageous. osaka-u.ac.jpsciencedaily.com

Catalysis over Stoichiometric Reagents : The use of catalysts, which are effective in small amounts and can be recycled, is preferred over stoichiometric reagents that are consumed in the reaction. The development of catalytic systems for both sulfonyl fluoride synthesis acs.orgnih.gov and piperidine formation semanticscholar.org aligns with this principle.

By embracing these green chemistry principles, the synthesis and application of this compound can be made more sustainable, cost-effective, and safer. acs.orgsciencedaily.com

Computational Studies on Conformational Dynamics and Interaction Landscapes

Beyond predicting reactivity, computational studies are essential for understanding how a molecule like this compound behaves in three-dimensional space and how it interacts with biological targets. The flexibility of the piperidine ring and the rotational freedom around the phenyl-oxygen and oxygen-sulfur bonds mean that the molecule can adopt multiple conformations, only some of which may be active.

Future research will heavily rely on computational methods to explore these dynamics:

Conformational Analysis : Techniques like molecular dynamics (MD) simulations can be used to map the conformational landscape of the molecule, identifying the most stable and populated shapes in different environments (e.g., in water versus a protein's binding pocket). This is crucial for understanding which conformation is responsible for biological activity.

Interaction Landscapes : When designing it as a covalent inhibitor, the initial non-covalent binding event is critical for positioning the fluorosulfonyloxy group correctly for reaction. Computational docking and MD simulations can model the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and a target protein. This helps in rationally designing modifications to the piperidine or phenyl rings to improve binding affinity and selectivity. atomwise.com

Quantum Mechanics/Molecular Mechanics (QM/MM) : For studying the covalent reaction itself, QM/MM methods are powerful tools. The reactive part of the system (the sulfonyl fluoride and the target amino acid) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics. This allows for an accurate simulation of the bond-forming step within the complex biological environment of the protein active site.

These computational studies provide an atomic-level understanding that is often inaccessible through experimental methods alone, enabling a more rational and efficient design of next-generation probes and therapeutics based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-Fluorosulfonyloxyphenyl)piperidine?

The synthesis of this compound involves fluorosulfonylation or fluoride-chloride exchange reactions. A common approach is the direct fluorosulfonylation of sulfonic acid derivatives using fluorosulfonyl radicals under mild conditions (e.g., room temperature, inert atmosphere) to minimize side reactions . Alternatively, industrial-scale methods may employ fluoride-chloride exchange from sulfonyl chlorides, which is scalable and efficient . Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1^1H/13^{13}C NMR and mass spectrometry. Ensure anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : 19^{19}F NMR is critical for confirming the fluorosulfonyl group’s integrity, while 1^1H NMR identifies substituents on the piperidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) monitors purity (>98% recommended for biological studies) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 25–40°C and monitor degradation via HPLC .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light to establish dark storage requirements .

Advanced Research Questions

Q. What strategies mitigate risks when handling reactive intermediates during synthesis?

  • Inert Atmospheres : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., fluorosulfonyl group introduction) .
  • Protective Equipment : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Fume hoods are mandatory due to potential HF release .
  • Quenching Protocols : Neutralize residual fluorosulfonyl chloride with aqueous sodium bicarbonate before disposal .

Q. How can contradictory spectral data (e.g., unexpected 19^{19}19F NMR shifts) be resolved?

  • Isotopic Labeling : Synthesize 18^{18}O-labeled analogs to distinguish between hydrolysis products and synthetic intermediates .
  • Computational Modeling : Density functional theory (DFT) simulations predict 19^{19}F chemical shifts and validate structural assignments .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-Oxopiperidine-1-sulfonyl fluoride) to identify electronic effects .

Q. What methodologies address low yields in nucleophilic substitution reactions involving this compound?

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with less nucleophilic alternatives (e.g., THF) to reduce side reactions .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature Control : Lower reaction temperatures (−10°C to 0°C) suppress thermal decomposition of the fluorosulfonyl group .

Q. How should researchers design experiments to investigate the compound’s covalent binding to biological targets?

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with model nucleophiles (e.g., glutathione, lysine derivatives) .
  • Mass Spectrometry : Perform intact protein MS to identify adducts (e.g., serine or cysteine modifications) .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to map binding sites .

Q. What approaches reconcile discrepancies between computational predictions and experimental reactivity data?

  • Multivariate Analysis : Apply linear free-energy relationships (LFERs) to correlate electronic parameters (Hammett σ) with reaction outcomes .
  • High-Throughput Screening : Test reactivity under diverse conditions (solvent, temperature, catalyst) to identify outliers .
  • Mechanistic Probes : Use isotopic tracers (e.g., 2^{2}H-labeled piperidine) to track reaction pathways .

Safety and Best Practices

Q. What are the critical safety protocols for handling fluorosulfonyl-containing compounds?

  • Emergency Procedures : Immediate use of calcium gluconate gel for skin exposure to HF byproducts .
  • Ventilation : Ensure fume hoods maintain airflow >0.5 m/s during synthesis .
  • Waste Management : Neutralize fluorosulfonyl waste with 10% sodium hydroxide before disposal .

Q. How should researchers design controls to distinguish target compound activity from off-target effects?

  • Negative Controls : Use structurally similar but inert analogs (e.g., sulfonate esters) to rule out non-specific binding .
  • Competition Assays : Co-incubate with excess nucleophiles (e.g., β-mercaptoethanol) to confirm covalent modification .
  • Genetic Knockouts : Employ CRISPR-edited cell lines lacking the target enzyme to validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.